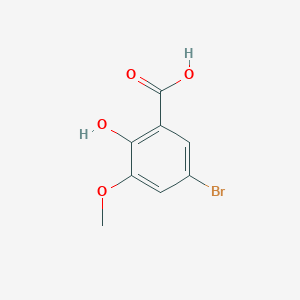
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Descripción general
Descripción
5-Bromo-2-hydroxy-3-methoxybenzoic acid is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is structurally related to benzoic acid derivatives, which are known for their diverse biological activities and applications in material science. The presence of bromo, hydroxy, and methoxy substituents on the benzene ring can significantly influence the reactivity and properties of the molecule.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-hydroxy-3-methoxybenzoic acid has been explored in several studies. For instance, 3,5-Dibromo-2-methoxybenzoic acid was isolated from the sea sponge Didiscus sp. and its structure was confirmed by spectral methods and X-ray diffraction analysis . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved starting from 3,5-dihydroxybenzoic acid, and the structure of the product was identified using mass spectrometry . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-hydroxy-3-methoxybenzoic acid has been characterized using various spectroscopic techniques. For example, the crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were determined using single-crystal X-ray diffraction . The study of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, UV spectra, and DFT calculations provided detailed information on the molecular conformation and vibrational and electronic transitions . These analyses are crucial for understanding the molecular structure and electronic properties of 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives has been investigated in various chemical reactions. Nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole led to the formation of different substituted derivatives, showcasing the reactivity of brominated compounds . Additionally, the interaction of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds resulted in the formation of supramolecular assemblies, highlighting the potential for molecular recognition and self-assembly .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives have been extensively studied. The thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were investigated using differential scanning calorimetry, revealing solid-solid phase transitions . The luminescent and magnetic properties of these complexes were also discussed, indicating potential applications in materials science . The inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase was evaluated, demonstrating the biological relevance of these compounds .
Aplicaciones Científicas De Investigación
- Synthesis of Biologically Active Compounds
- Application Summary : “5-Bromo-2-hydroxy-3-methoxybenzoic acid” is used in the preparation of various biologically active compounds . These compounds have potential applications in the development of new drugs and therapies.
- Results or Outcomes : The outcome of these syntheses is the production of new compounds with potential biological activity. These could include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
-
Synthesis of Honokiol
-
Synthesis of Urolithin Derivatives
-
Synthesis of 7-methoxy-3 (2 H)-benzofuranone
-
Synthesis of Urolithin Derivatives
Safety And Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It can cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust masks, eyeshields, and gloves .
Propiedades
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCPZBYERTTWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544642 | |
| Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
CAS RN |
35090-76-7 | |
| Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



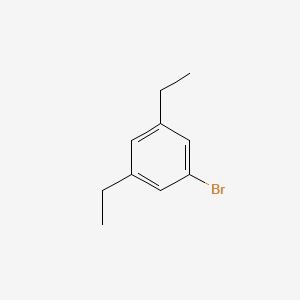


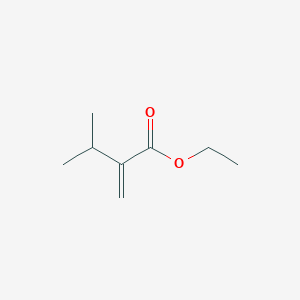
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
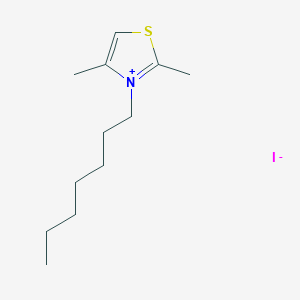
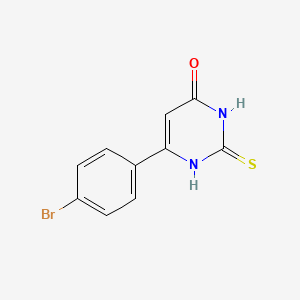
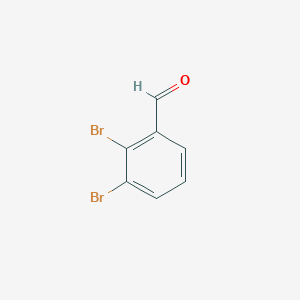

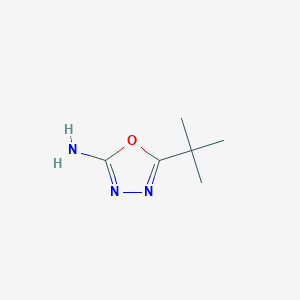
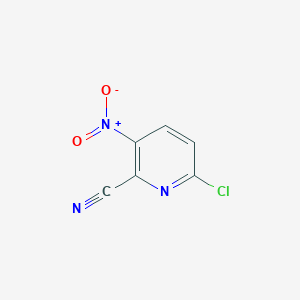
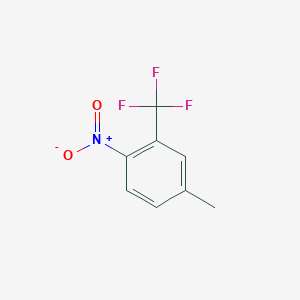
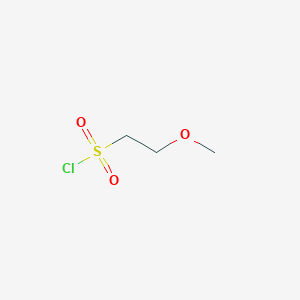
![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)